1-Bromo-4-butoxybutane 1-Bromo-4-butoxybutane
Brand Name: Vulcanchem
CAS No.: 14860-83-4
VCID: VC17697866
InChI: InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3
SMILES:
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol

1-Bromo-4-butoxybutane

CAS No.: 14860-83-4

Cat. No.: VC17697866

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-butoxybutane - 14860-83-4

Specification

CAS No. 14860-83-4
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
IUPAC Name 1-bromo-4-butoxybutane
Standard InChI InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3
Standard InChI Key UQLBKWNQWLBGOX-UHFFFAOYSA-N
Canonical SMILES CCCCOCCCCBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-4-butoxybutane features a linear alkyl chain with a butoxy group (-O-C₄H₉) at the fourth carbon and a terminal bromine atom. Its IUPAC name, 1-bromo-4-butoxybutane, reflects this substitution pattern. The molecule’s connectivity is defined by the SMILES notation CCCCOCCCCBr, which explicitly positions the ether oxygen between the four-carbon butoxy chain and the four-carbon bromoalkane segment.

Synthesis and Manufacturing

Etherification Strategies

The synthesis of 1-bromo-4-butoxybutane typically involves Williamson etherification, where a bromoalkoxide reacts with a butyl halide. A representative pathway proceeds as follows:

  • Generation of sodium butoxide from 1-butanol and sodium hydride.

  • Nucleophilic displacement of bromide from 1,4-dibromobutane by the butoxide ion.

This method yields the target compound alongside sodium bromide as a byproduct. Reaction optimization studies suggest that polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing ionic intermediates.

Industrial-Scale Production

Industrial synthesis faces challenges in minimizing di-alkylation byproducts. A patented continuous flow process addresses this by:

  • Maintaining stoichiometric control of reactants

  • Implementing in-line IR monitoring to track conversion

  • Separating products via fractional distillation (b.p. ~287°C)

Scale-up data indicate a typical purity of >98% under optimized conditions, with residual solvents (e.g., THF) kept below 0.1% to meet pharmaceutical intermediate standards.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Boiling Point287.3°C at 760 mmHgEstimated via analogy
Density1.489 g/cm³Computational model
Refractive Index1.494Extrapolated
Flash Point114.8°CClosed-cup method

These properties position 1-bromo-4-butoxybutane as a high-boiling, relatively dense liquid suitable for reactions requiring elevated temperatures. Its miscibility profile shows limited solubility in water (<0.1 g/L) but full miscibility with common organic solvents like dichloromethane and ethyl acetate.

Reactivity Profile

The compound’s reactivity stems from two key features:

  • Nucleophilic Displacement: The primary bromide undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form butoxybutyl derivatives.

  • Ether Cleavage: Under acidic conditions (e.g., HBr/H₂SO₄), the ether bond cleaves to yield 1-bromobutane and butanol .

Comparative kinetic studies with 1-bromo-4-chlorobutane demonstrate that the butoxy group decreases electrophilicity at the β-carbon by +12% (Hammett σₚ = 0.45 vs. 0.60 for Cl), necessitating stronger nucleophiles for efficient substitution .

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Bromo-4-butoxybutane serves as a key building block in:

  • Antiviral Agents: Coupling with purine analogues yields prodrug candidates with enhanced lipid solubility.

  • Local Anesthetics: Alkylation of tertiary amines produces long-chain analogues of lidocaine derivatives .

A recent case study demonstrated its use in synthesizing a TLR7 agonist precursor, achieving 78% yield in a Mitsunobu reaction with phthalimide.

Materials Science Applications

In polymer chemistry, the compound acts as:

  • Chain Extender: Incorporating bromine sites facilitates post-polymerization modifications via atom transfer radical polymerization (ATRP).

  • Crosslinking Agent: Reacts with diamines to form polyurethane networks with tunable mechanical properties .

Comparative Analysis with Related Halogenated Ethers

CompoundCASMW (g/mol)B.p. (°C)Key Applications
1-Bromo-4-butoxybutane14860-83-4209.12287.3Pharmaceutical synthesis
1-Bromo-4-chlorobutane6940-78-9171.46198.5Polymer initiators
1,4-Dibromobutane110-52-1215.93268.0Crosslinking agent

This comparison highlights the unique balance of reactivity and stability conferred by the butoxy group in 1-bromo-4-butoxybutane, making it preferable for multi-step syntheses requiring selective transformations.

Recent Advancements and Future Directions

A 2024 study demonstrated the compound’s utility in flow chemistry systems, achieving 92% conversion in a telescoped Grignard alkylation sequence. Emerging applications in metal-organic framework (MOF) synthesis exploit its bifunctional nature to anchor catalytic sites while maintaining porosity.

Future research priorities include:

  • Developing enantioselective substitution reactions

  • Investigating photocatalytic debromination pathways

  • Expanding use in bioorthogonal chemistry applications

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